(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid
Description
(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid (CAS: 156642-03-4) is a boronic acid derivative featuring a biphenyl backbone substituted with a methoxy group (-OCH₃) at the 4'-position and a boronic acid (-B(OH)₂) group at the 4-position (Fig. 1). Its molecular formula is C₁₃H₁₃BO₃, with a molecular weight of 228.05 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, enabling the synthesis of complex biaryl structures in pharmaceuticals, agrochemicals, and materials science. For instance, it has been employed in the synthesis of 17β-hydroxysteroid dehydrogenase inhibitors and anti-tumor agents .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHQQLWZRRVBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400704 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156642-03-4 | |
| Record name | (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Procedure
The most widely documented synthesis of (4'-methoxy-[1,1'-biphenyl]-4-yl)boronic acid begins with 4-bromo-4'-methoxybiphenyl as the starting material. Under inert nitrogen atmosphere, a solution of the brominated precursor in dry tetrahydrofuran (THF) and hexane is cooled to -78°C. n-Butyllithium (2.5 M in hexane) is added dropwise to generate the aryl lithium intermediate, which subsequently reacts with trimethyl borate. The reaction proceeds through two stages:
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Lithiation : The bromine atom is replaced by a lithium moiety at -78°C over 1 hour.
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Borylation : Trimethyl borate introduces the boronic acid group upon warming to 5°C overnight.
The crude product is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography to yield the boronic acid derivative.
Optimization and Yield
Key parameters influencing the yield include:
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Temperature control : Maintaining -78°C during lithiation prevents side reactions.
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Stoichiometry : A 3:1 molar ratio of n-BuLi and trimethyl borate relative to the substrate ensures complete conversion.
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Purification : Silica gel chromatography effectively isolates the product, though recrystallization in methanol further enhances purity.
The reported yield of 58% reflects challenges in stabilizing the aryl lithium intermediate and competing protodeboronation side reactions.
Characterization Data
The product is confirmed via ¹H NMR (400 MHz, DMSO-d₆):
Alternative Synthetic Approaches
Palladium-Catalyzed Cross-Coupling Precedents
Suzuki-Miyaura couplings frequently utilize aryl boronic acids, but their synthesis via cross-coupling remains less common. A study synthesizing biphenyl carboxylic acids demonstrates the feasibility of using Pd(PPh₃)₄ in 1,4-dioxane/water with K₂CO₃. While this method focuses on carboxylation, substituting the boronic acid partner could theoretically generate the target compound. However, no direct evidence exists in the literature.
Comparative Analysis of Synthesis Methods
Industrial Production Considerations
Scaling the lithiation-borylation method necessitates addressing:
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Cost of cryogenics : Large-scale reactors with efficient cooling systems are essential.
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Solvent recovery : THF and hexane recycling reduces environmental impact.
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Catalyst optimization : Transitioning to palladium-based systems (as in Miyaura borylation) could lower energy costs but requires further R&D .
Chemical Reactions Analysis
Types of Reactions
(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding boronic esters.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.
Heck Reaction: This reaction also uses palladium catalysts and is performed in the presence of a base, often in a polar aprotic solvent.
Major Products
The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Organic Synthesis
1.1 Suzuki-Miyaura Coupling Reaction
One of the primary applications of (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science. The mechanism involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst.
- Reaction Conditions : Typically conducted in an aqueous or alcoholic solvent at elevated temperatures (around 90°C) with bases such as potassium carbonate or sodium hydroxide.
- Example : The synthesis of complex biphenyl derivatives that serve as precursors for organic light-emitting diodes (OLEDs) and liquid crystals .
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
|---|---|
| Catalyst | Palladium (Pd) |
| Base | K2CO3 or NaOH |
| Solvent | Ethanol or water |
| Temperature | 90°C |
| Reaction Time | 2-6 hours |
Materials Science
2.1 Organic Light-Emitting Diodes (OLEDs)
This compound is utilized as a precursor for synthesizing conjugated polymers and small molecules used in OLEDs. Its electronic properties are enhanced by the methoxy group, which influences the charge transport characteristics essential for OLED performance.
- Applications : Used in the fabrication of OLEDs that exhibit improved efficiency and stability compared to traditional materials.
2.2 Liquid Crystals
The compound also serves as a building block for liquid crystal displays (LCDs). Its biphenyl structure contributes to the rigidity and thermal stability required in liquid crystal applications.
Medicinal Chemistry
3.1 Pharmaceutical Applications
Biphenyl derivatives, including this compound, have been explored for their pharmacological activities. They serve as scaffolds for drugs with various therapeutic effects:
- Anti-inflammatory Agents : Some derivatives exhibit anti-inflammatory properties and are being investigated for treating conditions like arthritis.
- Antitumor Activity : Certain biphenyl derivatives show promise as anticancer agents due to their ability to inhibit tumor growth pathways .
Table 2: Pharmacological Activities of Biphenyl Derivatives
| Activity Type | Example Compound | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Various biphenyls | Inhibition of inflammatory cytokines |
| Antitumor | Sonidegib | Hedgehog pathway inhibition |
| Antimicrobial | Adapalene | Modulation of skin cell turnover |
Case Studies
Case Study 1: Synthesis of Fluorinated Biphenyls
Research has demonstrated that this compound can be effectively used in the synthesis of fluorinated biphenyls through Suzuki coupling reactions. These fluorinated compounds have applications in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .
Case Study 2: OLED Development
In a study focused on developing new materials for OLEDs, this compound was incorporated into polymer matrices to enhance light emission efficiency. The results indicated that devices fabricated with this compound exhibited superior performance compared to conventional materials.
Mechanism of Action
The mechanism of action of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a coupling partner in palladium-catalyzed reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the activation of the boronic acid group and the stabilization of the palladium intermediate.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Structure and Reactivity
The reactivity and applications of biphenyl boronic acids are heavily influenced by substituent electronic and steric properties. Below is a comparative analysis with key analogs:
Reaction Efficiency and Yield
- Methoxy derivative : Achieved 93% yield in coupling with Haloperidol using [(IPr)Pd(µ-Cl)Cl]₂ .
- Cyano derivative: Lower yield (25%) in analogous reactions due to reduced boronic acid nucleophilicity .
- Unsubstituted biphenyl boronic acid : Moderate yields (e.g., 36.7% in Hsp90 inhibitor synthesis) , attributed to competing side reactions like protodeboronation.
Biological Activity
(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction utilizes boronic acid derivatives and aryl halides to form biphenyl compounds. The general reaction can be summarized as follows:
where Ar represents the aromatic group and X is a halogen atom.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through multiple mechanisms:
- Induction of Apoptosis : The compound has been observed to activate caspase pathways, particularly caspase 9, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : It significantly reduces the levels of proliferating cell nuclear antigen (PCNA), indicating a potential role in cell cycle regulation .
- Microtubule Disruption : The compound induces fragmentation of microtubule-associated proteins, suggesting an impact on microtubule dynamics and autophagy processes .
Mechanistic Insights
The biological mechanisms by which this compound exerts its effects include:
- PARP-1 Cleavage : This indicates that the compound may interfere with DNA repair mechanisms, enhancing its cytotoxic effects on cancer cells .
- Fluorescence Properties : Studies have also shown its potential use as a fluorescent probe for pH sensing, which could be leveraged in biological imaging applications .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 5.2 | Apoptosis induction via caspase activation |
| K562 | 7.8 | PCNA reduction and cell cycle arrest |
| MCF-7 | 6.5 | Microtubule disruption |
*Data compiled from various studies demonstrating the efficacy of this compound against selected cancer cell lines .
Q & A
Q. Basic
- Storage : Store under inert atmosphere (argon/nitrogen), sealed at 2–8°C to prevent hydrolysis of the boronic acid group .
- Degradation : Prolonged exposure to moisture or oxygen can lead to protodeboronation, yielding biphenyl byproducts. Monitor purity via HPLC or B NMR to detect boroxine formation (trimeric anhydrides) .
What analytical techniques are critical for confirming the structure and purity of this boronic acid?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., methoxy group at 4' position). B NMR (δ ~30 ppm) verifies boronic acid integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M−H]⁻ at m/z 227.08 for CHBO) .
- Chromatography : Reverse-phase HPLC with UV detection identifies impurities (e.g., biphenyl derivatives) .
How can researchers optimize reaction yields when coupling this boronic acid with deactivated aryl halides?
Q. Advanced
- Catalyst Selection : Use electron-rich palladium catalysts (e.g., SPhos or RuPhos) to enhance oxidative addition with electron-deficient aryl halides .
- Base Optimization : Replace cesium carbonate with milder bases like potassium carbonate to reduce protodeboronation .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of deactivated electrophiles but may require lower temperatures (50–70°C) .
- Microwave Irradiation : Accelerate reactions under controlled heating (e.g., 100°C, 30 min) to minimize side reactions .
What are the common byproducts in Suzuki-Miyaura reactions involving this compound, and how can they be mitigated?
Q. Advanced
How does the methoxy substituent influence the electronic and steric properties of this boronic acid?
Q. Advanced
- Electronic Effects : The 4'-methoxy group donates electron density via resonance, reducing the electrophilicity of the boron atom. This can slow transmetalation but enhance stability toward hydrolysis .
- Steric Effects : Minimal steric hindrance due to the linear biphenyl scaffold, enabling efficient cross-coupling with bulky partners (e.g., ortho-substituted aryl halides) .
- Comparative Reactivity : Less reactive than electron-deficient boronic acids (e.g., trifluoroborates) but more stable than alkylboronic acids .
What safety precautions are essential when handling this compound?
Q. Basic
- Hazard Statements : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during weighing.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
What strategies can study the interaction of this boronic acid with diol-containing biomolecules for sensor applications?
Q. Advanced
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with saccharides or glycoproteins .
- Fluorescence Quenching Assays : Monitor complexation with anthracene-based diols via fluorescence changes .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict binding geometries and energetics with glucose or ribose .
How does this compound compare structurally and reactively to other biphenylboronic acids?
Q. Advanced
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
